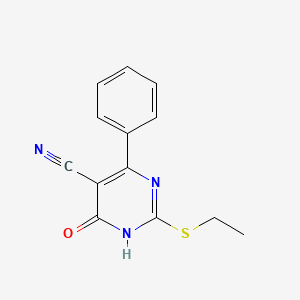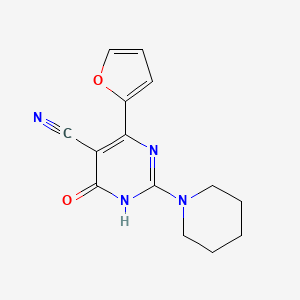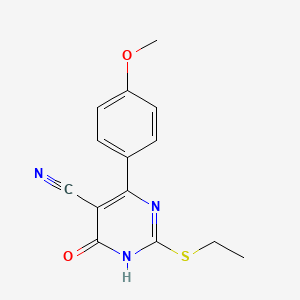
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
概要
説明
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
The synthesis of 2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of ethyl cyanoacetate with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired pyrimidine derivative .
化学反応の分析
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
科学的研究の応用
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the design and synthesis of new pharmaceutical agents.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly as a lead compound for the treatment of various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functionalities.
作用機序
The mechanism of action of 2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with a sulfur atom in the ring, known for their diverse biological activities.
Indole Derivatives: Indoles are aromatic heterocyclic compounds with a nitrogen atom in the ring, widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-ethylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-18-13-15-11(9-6-4-3-5-7-9)10(8-14)12(17)16-13/h3-7H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZUDPNBVRXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722281.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722288.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-ethoxy-4-hydroxy-2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722289.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3722307.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722318.png)
![5-(3-chloro-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3722321.png)
![6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B3722324.png)
![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3722330.png)

![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE](/img/structure/B3722358.png)

![N-(2,5-dichlorophenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722374.png)

![2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B3722380.png)
